Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group attached to a propanoate ester, with two chlorine atoms substituted on the phenyl ring. Its molecular formula is C11H12Cl2N2O2 .
Preparation Methods
The synthesis of Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2,5-dichlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate has garnered attention in scientific research due to its potential biological activity and various applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazinylidene derivatives have shown efficacy.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate: Differing in the position of chlorine atoms on the phenyl ring, this compound may exhibit different reactivity and biological activity.
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
62639-10-5 |
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Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-6-8(12)4-5-9(10)13/h4-6,15H,3H2,1-2H3 |
InChI Key |
AKVXUHYJTIYHQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)C |
Origin of Product |
United States |
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